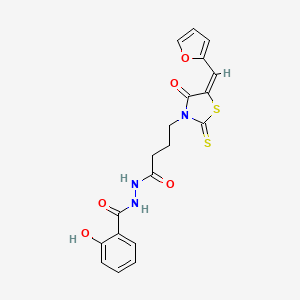

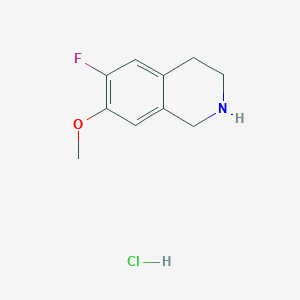

![molecular formula C19H22N2O2 B2454590 3-[1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol CAS No. 615280-01-8](/img/structure/B2454590.png)

3-[1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This molecule is also known as MBP and is a derivative of benzimidazole, which is an important class of heterocyclic compounds.

Scientific Research Applications

DNA Binding and Cytotoxicity

Benzimidazole-containing compounds have been synthesized for their potential DNA-binding capabilities and cytotoxic effects against cancer cell lines. A study explored the synthesis of benzimidazole derivatives, demonstrating their substantial intercalative DNA-binding properties through fluorescence spectroscopy and molecular docking studies. These compounds showed significant in vitro cytotoxic effects against human lung, breast, and cervical cancer cell lines, suggesting their potential as anticancer agents (Paul et al., 2015).

Anticancer Agent Development

Benzimidazole analogues have been designed as epidermal growth factor receptor (EGFR) antagonists, tested for their anticancer activity against colorectal cancer and non-small cell lung cancer cell lines. One study reported promising cytotoxic activities of these compounds, highlighting their potential as anticancer agents (Chhajed et al., 2016).

Antimicrobial Activity

Another facet of benzimidazole derivatives is their antimicrobial properties. A study on the synthesis, characterization, and antimicrobial activity of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives showed that these compounds possess potent antimicrobial activities against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activities against Candida albicans and Aspergillus flavus (Salahuddin et al., 2017).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of benzimidazole derivatives have been extensively explored. One study detailed the synthesis of a novel benzimidazole gelator and its solvate with octan-1-ol, revealing insights into its aggregation behavior in solution and weak gelation ability, which could have implications for material science and nanotechnology applications (Geiger et al., 2017).

Antioxidant Activities

Benzimidazole derivatives have also been investigated for their antioxidant activities. A study on silver(I) complexes containing bis(benzimidazolyl)aniline derivatives explored their DNA-binding properties and antioxidant activities, finding that these complexes show significant potential as scavengers of hydroxyl and superoxide radicals in vitro, suggesting their application in oxidative stress-related diseases (Wu et al., 2014).

Mechanism of Action

Target of Action

The compound “3-[1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol” is a derivative of benzimidazole . Benzimidazoles are known to have a broad range of biological activities and are used as functional materials in various applications . .

Mode of Action

The mode of action of benzimidazole derivatives can vary widely depending on their specific chemical structure

Biochemical Pathways

Benzimidazole derivatives are known to interact with various biochemical pathways, but the specific pathways affected by this compound would depend on its exact chemical structure and target .

Pharmacokinetics

The solubility of benzimidazole derivatives like this compound in organic solvents is crucial for the preparation of inks toward inkjet printing technology, which is considered to be a next-generation manufacturing method .

Action Environment

It is known that the interface performance optimization is crucial for achieving high performance and stability in certain applications of benzimidazole derivatives .

properties

IUPAC Name |

3-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-15-7-2-5-10-18(15)23-14-12-21-17-9-4-3-8-16(17)20-19(21)11-6-13-22/h2-5,7-10,22H,6,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGZWWCEAXOSJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[2-(4-bromo-2-ethylphenyl)hydrazin-1-ylidene]propanoate](/img/structure/B2454507.png)

![Methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2454512.png)

![1,3-Dimethyl-6-(5-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-2,4-dione](/img/structure/B2454513.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2454515.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone](/img/structure/B2454525.png)